tert-butyl N-(1,2,3-thiadiazol-4-yl)carbamate
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Overview
Description
tert-butyl N-(1,2,3-thiadiazol-4-yl)carbamate: is a chemical compound with the molecular formula C7H11N3O2S. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1,2,3-thiadiazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a thiadiazole derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(1,2,3-thiadiazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
tert-butyl N-(1,2,3-thiadiazol-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-(1,2,3-thiadiazol-4-yl)carbamate involves its interaction with specific molecular targets. For instance, thiadiazole derivatives are known to inhibit certain enzymes, such as cytokinin oxidase/dehydrogenase, which plays a role in plant growth regulation . The compound may also interact with microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring structure and have similar chemical properties.
tert-butyl carbamate derivatives: Compounds with the tert-butyl carbamate group exhibit similar reactivity and applications.
Uniqueness: tert-butyl N-(1,2,3-thiadiazol-4-yl)carbamate is unique due to its specific combination of the tert-butyl carbamate and thiadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1996256-17-7 |
---|---|
Molecular Formula |
C7H11N3O2S |
Molecular Weight |
201.2 |
Purity |
95 |
Origin of Product |
United States |
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